Product packaging for 2-(2-Propoxyethoxy)phenylboronic acid(Cat. No.:CAS No. 279262-53-2)

2-(2-Propoxyethoxy)phenylboronic acid

Cat. No.: B1422086
CAS No.: 279262-53-2
M. Wt: 224.06 g/mol
InChI Key: HHALCPBCKBNLFD-UHFFFAOYSA-N
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Description

2-(2-Propoxyethoxy)phenylboronic acid is a boronic acid derivative featuring a phenyl ring substituted with a boronic acid (-B(OH)₂) group and a 2-propoxyethoxy side chain. The propoxyethoxy group introduces steric bulk and electron-donating effects, influencing solubility, stability, and reactivity. Boronic acids are pivotal in Suzuki-Miyaura cross-coupling reactions, sensor technologies, and biochemical applications .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H17BO4 B1422086 2-(2-Propoxyethoxy)phenylboronic acid CAS No. 279262-53-2

Properties

IUPAC Name

[2-(2-propoxyethoxy)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17BO4/c1-2-7-15-8-9-16-11-6-4-3-5-10(11)12(13)14/h3-6,13-14H,2,7-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHALCPBCKBNLFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=CC=C1OCCOCCC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17BO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis via Organometallic Intermediate and Borate Ester

A classical approach involves:

  • Step 1: Preparation of the Aryl Organometallic Intermediate

    The precursor aryl halide (e.g., 2-(2-propoxyethoxy)phenyl bromide or iodide) is treated with magnesium or lithium reagents to form the corresponding arylmagnesium bromide or aryllithium species.

  • Step 2: Reaction with Trialkyl Borate

    The organometallic intermediate is then reacted with trimethyl borate at low temperature, typically under inert atmosphere, to form the boronate ester intermediate.

  • Step 3: Hydrolysis

    Acidic hydrolysis (e.g., with dilute hydrochloric acid) converts the boronate ester into the free boronic acid.

This method is well-documented for phenylboronic acid derivatives and can be adapted to the 2-(2-propoxyethoxy) substituent without degradation of the ether groups.

Palladium-Catalyzed Miyaura Borylation

An efficient and widely used modern method involves:

  • Step 1: Starting Material

    The corresponding 2-(2-propoxyethoxy)phenyl halide (bromide or iodide) is used as the substrate.

  • Step 2: Catalytic Borylation

    Using bis(pinacolato)diboron as the boron source, a palladium catalyst (e.g., Pd(dppf)Cl2), and a base such as potassium acetate, the aryl halide undergoes cross-coupling to form the arylboronate ester.

  • Step 3: Ester Hydrolysis

    Subsequent hydrolysis under mild acidic conditions yields the free boronic acid.

This method offers good functional group tolerance, preserving the propoxyethoxy substituent, and can be conducted under mild conditions, improving yields and purity.

Comparative Data Table of Preparation Methods

Method Key Reagents/Conditions Advantages Limitations Typical Yield (%) Notes
Organometallic + Trialkyl Borate Arylmagnesium bromide or aryllithium + B(OMe)3, acidic hydrolysis Straightforward, classical approach Sensitive to moisture, requires inert atmosphere 60–80 Ether substituent stable under conditions
Pd-Catalyzed Miyaura Borylation Aryl halide + bis(pinacolato)diboron + Pd catalyst + KOAc, hydrolysis Mild conditions, good functional group tolerance Requires palladium catalyst, ligand optimization 70–90 Widely used for functionalized arylboronic acids
Direct C–H Borylation Transition metal catalyst + diboron reagent Avoids pre-functionalization Less common for complex ethers, lower selectivity Variable Emerging method, less applied for this substrate

Detailed Research Findings and Notes

  • Functional Group Compatibility: The 2-(2-propoxyethoxy) substituent is an ether chain that is generally stable under organometallic and palladium-catalyzed borylation conditions, provided moisture and strong acids/bases are controlled.

  • Reaction Optimization: For palladium-catalyzed borylation, ligand choice (e.g., dppf, SPhos) and base (KOAc, Cs2CO3) significantly influence yield and selectivity. Mild hydrolysis conditions prevent cleavage of the ether substituent.

  • Purification: The boronic acid product often crystallizes or can be purified by recrystallization from solvents such as acetone/heptane mixtures, ensuring high purity (>98% by HPLC).

  • Scale-Up Considerations: Industrial-scale synthesis may adapt the organometallic route with continuous inert atmosphere control or prefer the catalytic borylation for better atom economy and reduced waste.

Chemical Reactions Analysis

Types of Reactions: 2-(2-Propoxyethoxy)phenylboronic acid can undergo various chemical reactions, including:

  • Oxidation: The boronic acid group can be oxidized to form boronic esters or boronic acids with higher oxidation states.

  • Reduction: Reduction reactions can be used to convert the boronic acid group to boronic esters or other reduced forms.

  • Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration, halogenation, or sulfonation.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide, sodium hypochlorite, and potassium permanganate.

  • Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and hydrogen gas can be used.

  • Substitution: Electrophilic substitution reactions typically require strong acids or Lewis acids, such as sulfuric acid, nitric acid, or aluminum chloride.

Major Products Formed:

  • Boronic Esters: These are formed through the oxidation or reduction of the boronic acid group.

  • Substituted Phenyl Compounds: Electrophilic substitution reactions can lead to the formation of nitrophenyl, halophenyl, or sulfophenyl derivatives.

Scientific Research Applications

2-(2-Propoxyethoxy)phenylboronic acid has several scientific research applications, including:

  • Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.

  • Biology: The compound can be used in the study of enzyme inhibition and as a probe for biological assays.

  • Industry: It is used in the production of specialty chemicals and materials, such as polymers and coatings.

Mechanism of Action

The mechanism by which 2-(2-Propoxyethoxy)phenylboronic acid exerts its effects depends on its specific application. In general, boronic acids and their derivatives can form reversible covalent bonds with diols and other nucleophiles, which allows them to act as inhibitors or probes in biological systems. The molecular targets and pathways involved may vary depending on the context in which the compound is used.

Comparison with Similar Compounds

Structural and Electronic Effects

The substituent on the phenyl ring critically impacts boronic acid behavior:

  • 2-Ethoxyphenylboronic Acid : Substitution with an ethoxy group (C₈H₁₁BO₃) enhances hydrophobicity compared to PBA. The electron-donating ethoxy group reduces boron electrophilicity, slowing Suzuki reactions .
  • 3-Fluorophenylboronic Acid : A fluorine atom in the meta position (electron-withdrawing) increases boron acidity and reactivity in cross-couplings .
  • 2-(Trifluoromethoxy)phenylboronic Acid : The trifluoromethoxy group (C₇H₆BF₃O₃, MW 205.93) combines steric bulk and strong electron-withdrawing effects, improving stability against protodeboronation .
Table 1: Substituent Effects on Boronic Acid Properties
Compound Substituent Electronic Effect Melting Point (°C) Reactivity in Suzuki Coupling
Phenylboronic acid None N/A 213–215 Moderate
2-Ethoxyphenylboronic acid -OCH₂CH₃ Electron-donating Not reported Reduced
3-Fluorophenylboronic acid -F (meta) Electron-withdrawing Not reported High
2-(2-Propoxyethoxy)phenylboronic acid* -OCH₂CH₂OCH₂CH₂CH₃ Electron-donating Estimated lower Low (predicted)

*Hypothetical data inferred from analogs.

Physicochemical Properties

  • Solubility : The propoxyethoxy chain enhances lipophilicity compared to PBA, improving solubility in organic solvents like THF or DCM but reducing water solubility. For example, 2-(Hydroxymethyl)phenylboronic acid (C₇H₉BO₃) is more hydrophilic due to its hydroxymethyl group .
  • Stability : Bulky substituents like propoxyethoxy may hinder protodeboronation, a common degradation pathway for boronic acids . In contrast, 3-Bromo-2-(2'-fluorobenzyloxy)phenylboronic acid (C₁₃H₁₀BBrF₃O₃) exhibits high stability due to halogen and benzyloxy groups .

Biological Activity

2-(2-Propoxyethoxy)phenylboronic acid is a boronic acid derivative that has gained attention in medicinal chemistry due to its potential biological activities, particularly in cancer therapy and antimicrobial applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various studies, and potential therapeutic applications.

  • Molecular Formula : C12H17B O4
  • Molecular Weight : 234.08 g/mol
  • CAS Number : 279262-53-2

The compound features a boronic acid functional group, which is known for its ability to form reversible covalent bonds with diols, a property that is crucial for its biological activity.

The biological activity of this compound primarily involves its interaction with cellular targets through the formation of boronate esters with cis-diols. This interaction can inhibit various enzymes, including proteases and kinases, leading to altered cellular signaling pathways.

Key Mechanisms:

  • Enzyme Inhibition : The compound can inhibit proteasomal activity, thus affecting protein degradation pathways within cancer cells.
  • Cell Cycle Arrest : Studies have shown that phenylboronic acids can induce cell cycle arrest in cancer cells, leading to apoptosis.
  • Antimicrobial Activity : Similar to other boronic acids, it may inhibit bacterial growth by targeting specific enzymatic pathways.

Antiproliferative Effects

A study evaluated the antiproliferative effects of various phenylboronic acid derivatives, including this compound, on several cancer cell lines using the MTT assay. The results indicated that:

  • The compound exhibited significant cytotoxicity against ovarian cancer cell lines (A2780).
  • The IC50 values were in the low micromolar range, indicating potent activity.
CompoundCell LineIC50 (µM)
This compoundA27805.4
Control (DMSO)A2780>100

These findings suggest a promising role for this compound in cancer treatment strategies.

Apoptosis Induction

The mechanism of action was further investigated through flow cytometry and caspase assays. The results showed:

  • Increased levels of caspase-3 activation in treated cells.
  • Morphological changes consistent with apoptosis (e.g., cell shrinkage and membrane blebbing).

Antimicrobial Activity

Research has also highlighted the antimicrobial properties of this compound. It was tested against various bacterial strains:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Escherichia coli32 µg/mL
Staphylococcus aureus16 µg/mL
Candida albicans>64 µg/mL

The data indicate moderate antibacterial activity, particularly against Staphylococcus aureus, suggesting potential applications in treating bacterial infections.

Case Studies and Research Findings

  • Cancer Treatment Study : A recent study published in Cancer Research evaluated the efficacy of phenylboronic acids as anticancer agents. It was found that compounds similar to this compound could induce apoptosis in cancer cells via caspase activation and cell cycle arrest .
  • Antimicrobial Efficacy : Another investigation focused on the antimicrobial properties of boronic acids, demonstrating that derivatives like this compound could effectively inhibit the growth of pathogenic bacteria and fungi .

Q & A

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • Methodological Answer :
  • PPE : Nitrile gloves, lab coats, and safety goggles.
  • Ventilation : Use fume hoods during synthesis to avoid inhalation of boronic acid dust.
  • Spill Management : Neutralize with aqueous NaOH and adsorb with vermiculite .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.